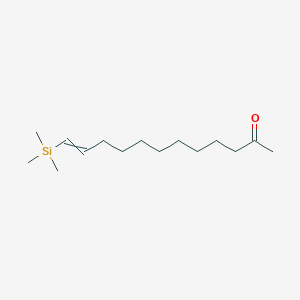
12-(Trimethylsilyl)dodec-11-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(Trimethylsilyl)dodec-11-en-2-one: is an organic compound characterized by the presence of a trimethylsilyl group attached to a dodecenone backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an unsaturated ketone functional group. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Trimethylsilyl)dodec-11-en-2-one typically involves the introduction of the trimethylsilyl group to a dodecenone precursor. One common method is the reaction of 11-dodecen-2-one with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the dodecenone precursor, followed by the introduction of the trimethylsilyl group using trimethylsilyl chloride. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 12-(Trimethylsilyl)dodec-11-en-2-one undergoes various chemical reactions, including:
Oxidation: The unsaturated ketone group can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: The ketone group can be reduced to form alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as halides or organometallic compounds are used under anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
12-(Trimethylsilyl)dodec-11-en-2-one finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 12-(Trimethylsilyl)dodec-11-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, shielding reactive sites on the molecule during chemical reactions. The unsaturated ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The compound’s effects are mediated through its ability to modify the chemical environment of the target molecules, influencing their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
2-Dodecenal: Similar in structure but lacks the trimethylsilyl group.
11-Dodecen-2-one: The precursor to 12-(Trimethylsilyl)dodec-11-en-2-one, lacking the trimethylsilyl group.
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups but different backbones.
Uniqueness: this compound is unique due to the presence of both the trimethylsilyl group and the unsaturated ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
113203-56-8 |
|---|---|
Molekularformel |
C15H30OSi |
Molekulargewicht |
254.48 g/mol |
IUPAC-Name |
12-trimethylsilyldodec-11-en-2-one |
InChI |
InChI=1S/C15H30OSi/c1-15(16)13-11-9-7-5-6-8-10-12-14-17(2,3)4/h12,14H,5-11,13H2,1-4H3 |
InChI-Schlüssel |
WDMVJOYZOVFTTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCCCCC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



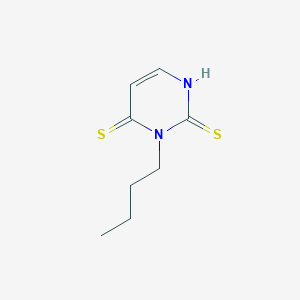
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
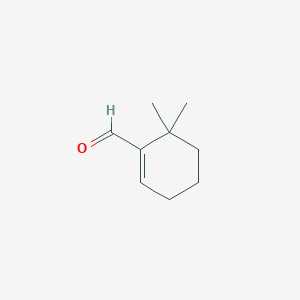
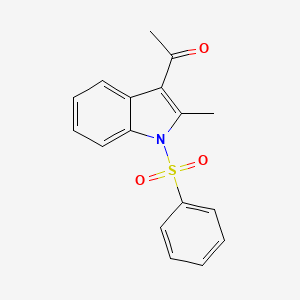
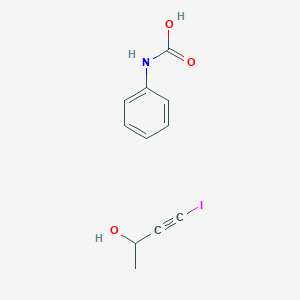
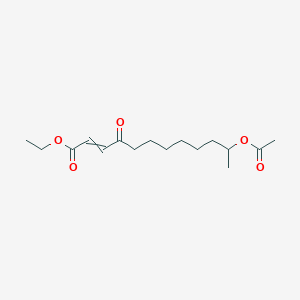
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
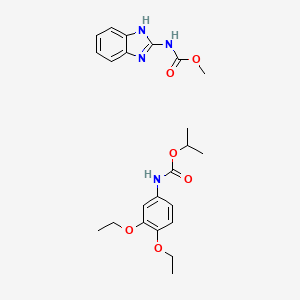
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)

